molecular formula C16H19NO5 B3368828 Benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate CAS No. 219841-93-7

Benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate

Cat. No.: B3368828
CAS No.: 219841-93-7
M. Wt: 305.32 g/mol
InChI Key: PAKJWXUTGCGCIH-UHFFFAOYSA-N
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Description

Benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate (CAS 219841-93-7) is a pyrrolidine-based compound featuring a 3-oxo group and a 2-(2-ethoxy-2-oxoethyl) substituent. Its molecular formula is C₁₆H₁₉NO₅, with a molar mass of 305.33 g/mol . Key physical properties include:

  • Density: 1.227 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 443.6 ± 40.0 °C (predicted)
  • pKa: -2.59 ± 0.40 (indicating strong acidity) .

The compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals, due to its reactive 3-oxo and ester functionalities.

Properties

IUPAC Name

benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-2-21-15(19)10-13-14(18)8-9-17(13)16(20)22-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKJWXUTGCGCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)CCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401186459
Record name Ethyl 3-oxo-1-[(phenylmethoxy)carbonyl]-2-pyrrolidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219841-93-7
Record name Ethyl 3-oxo-1-[(phenylmethoxy)carbonyl]-2-pyrrolidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219841-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxo-1-[(phenylmethoxy)carbonyl]-2-pyrrolidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate, with the CAS number 219841-93-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, including anticancer and antimicrobial properties, and relevant case studies. The compound's molecular formula is C16H19NO5, and it has a molecular weight of 305.32 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of a pyrrolidine ring, followed by the introduction of the benzyl and ethoxy groups. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Pathway Overview

StepReaction TypeKey ReagentsOutcome
1Ring FormationPyrrolidine derivativesFormation of pyrrolidine core
2AlkylationBenzyl bromideIntroduction of benzyl group
3EsterificationEthyl chloroacetateFormation of ethoxy group
4FinalizationAcidic workupPurification and isolation

Anticancer Activity

Recent studies have investigated the anticancer properties of related pyrrolidine derivatives. For instance, a study assessed various derivatives against A549 human lung adenocarcinoma cells. The results indicated that structural modifications significantly influenced anticancer activity.

Key Findings

  • Cytotoxicity: Compounds demonstrated varying cytotoxic effects on A549 cells when compared to cisplatin.
  • Structure-Activity Relationship: Certain substitutions on the phenyl ring enhanced anticancer activity, reducing cell viability significantly.

Table: Anticancer Activity of Pyrrolidine Derivatives

CompoundA549 Cell Viability (%)Notes
Benzyl Compound78–86Weak activity
4-Chlorophenyl64Enhanced activity
4-Dimethylamino<50Most potent

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Testing against multidrug-resistant pathogens revealed promising results.

Study Overview

In vitro tests were conducted against various strains, including Klebsiella pneumoniae and Staphylococcus aureus. The compound exhibited significant antimicrobial properties, suggesting potential as a therapeutic agent.

Table: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Notes
Klebsiella pneumoniae32 µg/mLEffective against MDR strains
Staphylococcus aureus16 µg/mLHigh sensitivity

Case Studies

Several case studies highlight the compound's potential applications in cancer therapy and infectious disease management.

Case Study: Anticancer Efficacy

A study involving a range of oxopyrrolidine derivatives demonstrated that specific modifications could lead to compounds with superior anticancer properties. The most effective derivatives showed over 80% reduction in A549 cell viability compared to untreated controls.

Case Study: Antimicrobial Screening

Another investigation focused on the antimicrobial activity against resistant strains. Results indicated that this compound could serve as a lead compound for developing new antibiotics targeting resistant bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below compares key features of the target compound with its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Features Notable Properties References
Benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate C₁₆H₁₉NO₅ 305.33 3-oxo, 2-(ethoxy-oxoethyl) High boiling point, low pKa
(S)-Benzyl 2-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-ylcarbamoyl)pyrrolidine-1-carboxylate C₁₉H₂₄N₂O₆ 376.40 Furan-carbamoyl group, stereochemistry Requires 2–8°C storage
Benzyl 2-hydroxypyrrolidine-1-carboxylate C₁₂H₁₅NO₃ 221.25 2-hydroxy (reduced 3-oxo group) Increased polarity due to -OH group
Ethyl-1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate C₁₉H₂₁NO₅ 343.38 Quinoline core, ethoxy-oxoethyl Antibacterial activity
Key Observations:

Steric and Electronic Effects : The furan-carbamoyl derivative (C₁₉H₂₄N₂O₆) exhibits enhanced steric bulk and hydrogen-bonding capacity compared to the target compound, influencing its stability and requiring refrigerated storage .

Bioactivity: Quinoline analogs (e.g., C₁₉H₂₁NO₅) demonstrate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the ethoxy-oxoethyl group may contribute to bioactivity when paired with aromatic systems .

Q & A

Q. What are the optimal synthetic routes for Benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions. A validated approach includes:

  • Step 1 : Protection of the pyrrolidine nitrogen using benzyl chloroformate under basic conditions (e.g., sodium carbonate) to form the 1-carboxylate intermediate.
  • Step 2 : Introduction of the 2-ethoxy-2-oxoethyl group via alkylation or Michael addition, optimized with catalysts like CuI in acetonitrile at 80°C to enhance yield (72% reported in analogous syntheses) .
  • Step 3 : Oxidation at the 3-position using mild oxidizing agents (e.g., TEMPO/NaClO) to form the 3-oxo group without over-oxidizing sensitive functionalities .
    Key Considerations : Monitor reaction progress via TLC or HPLC. Scale-up may require continuous flow reactors to improve reproducibility and minimize by-products .

Q. How can the structural integrity of this compound be confirmed experimentally?

A combination of analytical techniques is recommended:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for stereochemical confirmation .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the benzyl ester (δ ~5.1 ppm for CH2_2), pyrrolidine ring protons (δ ~1.8–3.5 ppm), and ethoxy group (δ ~1.2–4.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z ~333.3 for C17_{17}H21_{21}NO5_5) .

Q. What are the stability profiles under varying storage conditions?

  • Thermal Stability : Differential Scanning Calorimetry (DSC) studies on similar pyrrolidine derivatives show decomposition temperatures >150°C, suggesting stability at room temperature .
  • Hydrolytic Sensitivity : The benzyl ester and ethoxy groups may hydrolyze under strongly acidic/basic conditions. Store in anhydrous environments (e.g., desiccator with silica gel) .
  • Light Sensitivity : No documented photodegradation, but amber vials are recommended for long-term storage .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, given the stereogenic centers?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Retention time differences ≥2 minutes are achievable for similar compounds .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) during key steps like alkylation to induce enantioselectivity (>90% ee reported in analogous syntheses) .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (e.g., TD-DFT calculations) .

Q. What computational methods are suitable for predicting biological interactions of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like prolyl endopeptidase. Focus on hydrogen bonding with the 3-oxo group and hydrophobic interactions with the benzyl moiety .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .
  • QSAR Modeling : Train models using datasets of pyrrolidine derivatives to predict ADMET properties (e.g., logP ~1.8, moderate blood-brain barrier permeability) .

Q. How should researchers resolve contradictions in reported solubility data?

  • Method Standardization :
    • Aqueous Solubility : Use shake-flask method with UV-Vis quantification (λmax ~270 nm for benzyl derivatives).
    • Organic Solvents : Compare solubility in DMSO, ethanol, and acetonitrile via gravimetric analysis .
  • Contradiction Analysis : Discrepancies may arise from polymorphic forms. Characterize crystalline vs. amorphous phases via PXRD .

Q. What strategies mitigate by-product formation during scale-up?

  • Process Optimization :
    • Temperature Control : Maintain <5°C during exothermic steps (e.g., acylation) to prevent dimerization .
    • Catalyst Screening : Replace homogeneous catalysts (e.g., CuI) with immobilized versions to reduce metal leaching .
  • By-Product Identification : Use LC-MS to detect impurities (e.g., over-oxidized products at m/z +16) and adjust stoichiometry accordingly .

Critical Notes

  • Safety : Follow SDS guidelines for handling (e.g., PPE, fume hoods) due to undefined acute toxicity .
  • Data Gaps : Direct pharmacological data are lacking. Prioritize in vitro assays (e.g., enzyme inhibition) before animal studies .
  • Software Tools : Use ORTEP-3 for crystallographic visualization and SHELXL for refinement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate
Reactant of Route 2
Benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate

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